
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine typically involves multiple steps, starting from the basic phenothiazine structure. The synthetic route may include:
Nitration and Reduction: Initial nitration of phenothiazine followed by reduction to form the corresponding amine.
Alkylation: Introduction of the 3-(dimethylamino)propyl group through alkylation reactions.
Condensation: Condensation with hydroxylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenothiazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs with antipsychotic or antiemetic effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic medication.
Uniqueness
What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine apart from these similar compounds is its specific structural configuration and the presence of the hydroxylamine group. This unique structure may confer distinct pharmacological properties and reactivity, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
64058-41-9 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+ |
InChI Key |
VHUSVBNGMNMLAF-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
Canonical SMILES |
CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



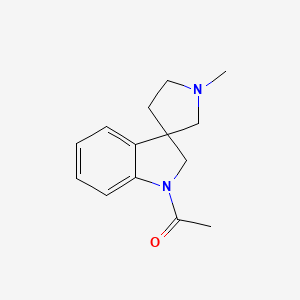
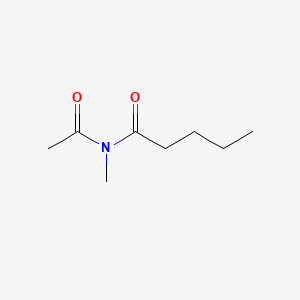
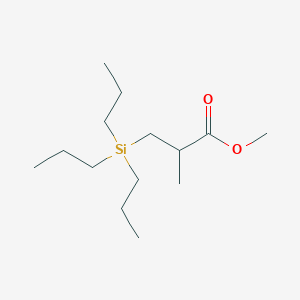
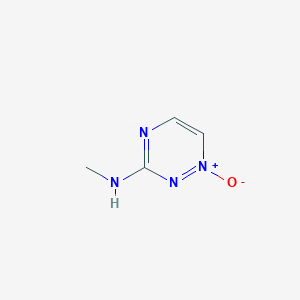


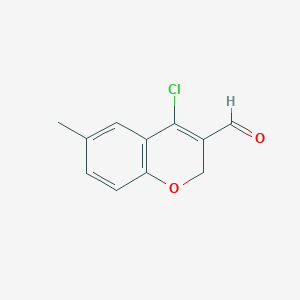
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
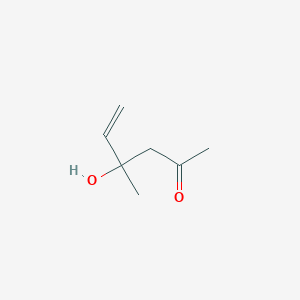
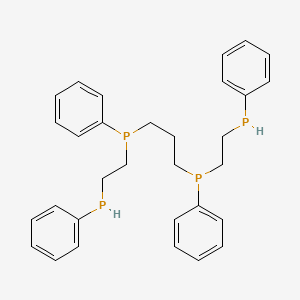
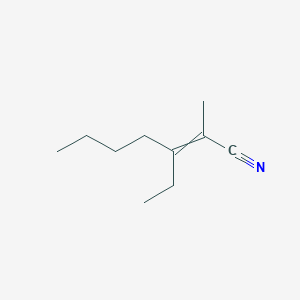
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
